(R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
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Description
(R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31. The purity is usually 95%.
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Scientific Research Applications
Fluorometric Detection of Nucleic Acids
The β-cyanoethyl phosphosphoramidite derivatives of 6-methyl- and 6-methoxymethyl-3-(2-deoxy-β-D-ribofuranosyl)-3H-pyrrolo[2,3-d]pyrimidin-2-one have been synthesized and employed for oligodeoxynucleotide synthesis. The 6-methoxymethyl substitution on pyrrolocytidine demonstrates stabilizing effects toward hybrid formation and retains excellent mismatch discrimination. Its fluorescence is selectively quenched upon hybridization to a match oligodeoxynucleotide sequence, showcasing potential for selective fluorometric detection of guanosine-containing sequences (Hudson & Choghamarani, 2007).
Antimicrobial and Antifungal Activities
A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents using citrazinic acid as a starting material showed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid. This highlights the potential of these compounds in developing new antimicrobial treatments (Hossan et al., 2012).
Structural Chemistry and Hydrogen Bonding
The structural analysis of 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate and related compounds reveals significant polarization of the electronic structures and the formation of distinct hydrogen-bonded motifs. This research contributes to the understanding of molecular interactions and hydrogen bonding in pyrimidinone compounds (Orozco et al., 2009).
Synthetic Methodology
Research on synthesizing enantiomerically pure pyrrolidines through 1,3-dipolar cycloaddition of stabilized azomethine ylides and sugar enones derived from pentoses offers insights into the stereocontrolled synthesis of pyrrolidine derivatives. This method provides a pathway for synthesizing compounds with defined stereochemistry, which is crucial for the development of bioactive molecules (Oliveira Udry et al., 2014).
Plant Growth Stimulation
New derivatives of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring, have demonstrated pronounced plant growth stimulating effects. This suggests their potential application in agriculture to enhance plant growth (Pivazyan et al., 2019).
Properties
IUPAC Name |
(3R)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGHQWHZQKGRLF-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCC(C2)O)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)N2CC[C@H](C2)O)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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